Methylsilylidyne tris(2-ethylhexanoate)
Description
Significance of Organosilicon Compounds in Advanced Chemical Systems
Organosilicon compounds are fundamental building blocks in a variety of materials and are widely used as synthetic intermediates in chemical processes. researchgate.net Their commercial applications are extensive, ranging from antifoamers, adhesives, and coatings to agricultural adjuvants used with herbicides and fungicides. wikipedia.org The utility of these compounds stems from the unique chemical and physical properties imparted by the silicon atom. researchgate.net The chemistry of organosilicon polymers has matured significantly, leading to a wide array of materials like polysiloxanes and polysilsesquioxanes, which are valued for their thermal stability, water repellency, and electrical insulation properties. sbfchem.comwiley-vch.de
The chemical behavior of silicon distinguishes it significantly from carbon, despite both belonging to Group 14 of the periodic table. geeksforgeeks.org These differences are rooted in fundamental atomic and bonding properties. The silicon-carbon (Si-C) bond is longer (1.89 Å) and weaker than a typical carbon-carbon (C-C) bond (1.54 Å). wikipedia.org Furthermore, silicon is less electronegative than carbon (1.90 vs. 2.55 on the Pauling scale), which polarizes the Si-C bond towards the carbon atom. wikipedia.orglibretexts.org
A crucial distinction lies in their bonding with oxygen. The silicon-oxygen (Si-O) bond is significantly stronger than the silicon-silicon (Si-Si) bond, whereas the carbon-carbon (C-C) bond is slightly stronger than the carbon-oxygen (C-O) bond. libretexts.orgnih.gov This high strength of the Si-O bond dictates much of silicon's chemistry, leading to the prevalence of siloxanes (Si-O-Si chains) in silicon polymers, in contrast to the carbon-dominated chains of organic chemistry. libretexts.orgnih.gov Unlike carbon, which commonly forms stable double and triple bonds, analogous unsaturated silicon compounds like silenes (Si=C) and disilenes (Si=Si) are generally laboratory curiosities and far more reactive. wikipedia.orglibretexts.org Silicon can also exhibit higher coordination numbers (5 or 6), a phenomenon known as hypervalency, which is not typical for carbon. libretexts.org
Table 1: Comparison of Carbon and Silicon Properties | Property | Carbon (C) | Silicon (Si) | Significance in Reactivity | | :--- | :--- | :--- | :--- | | Electronegativity (Pauling) | 2.55 | 1.90 | Polarity of bonds with other elements differs, affecting reaction pathways. wikipedia.orglibretexts.org | | Covalent Radius (pm) | 77 | 117 | Si-C bonds are longer and weaker than C-C bonds. wikipedia.org | | Bond Energy (kJ/mol) | C-C: ~346 | Si-Si: ~222 | Carbon's chemistry is dominated by catenation (C-C chains). libretexts.orgmachinemfg.com | | | C-O: ~358 | Si-O: ~452 | Silicon's chemistry is dominated by strong Si-O bonds, forming siloxanes. libretexts.org | | Multiple Bonds | Forms stable double and triple bonds (alkenes, alkynes). | Analogous Si=Si and Si=C bonds are generally unstable and highly reactive. wikipedia.orglibretexts.org | | Coordination Number | Typically 4. | Can be 3, 4, 5, or 6 (hypervalent). | Allows for different reaction mechanisms and molecular geometries. libretexts.org |
The history of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.comrichsilicone.com However, extensive research was pioneered by the British chemist F.S. Kipping between 1898 and 1944. richsilicone.com Kipping made significant contributions by using Grignard reagents to synthesize a variety of organosilicon compounds and was the first to prepare silicone oligomers and polymers, coining the term "silicone" in 1904. wikipedia.orgsbfchem.comrichsilicone.com
The industrial development of silicones accelerated in the 1940s. sbfchem.com James Franklin Hyde at Corning Glass Works developed a process for producing silicone polymers, and Eugene G. Rochow at General Electric described the "direct process" (Müller-Rochow process) for synthesizing methylchlorosilanes, a cornerstone of the modern silicone industry. wikipedia.org This led to the commercial production of silicone-based materials, which found widespread use in aerospace, automotive, and electronics industries due to their unique properties. sbfchem.com Since the 1950s, the application of organosilicon compounds has continued to expand, with significant advancements in their use as low-k dielectric materials in microelectronics and as versatile reagents and catalysts in organic synthesis. sbfchem.commdpi.com
Positioning of Methylsilylidyne Tris(2-ethylhexanoate) within the Class of Silyl (B83357) Esters and Organosiloxanes
Methylsilylidyne tris(2-ethylhexanoate) is structurally a silyl ester. This class of compounds is characterized by a silicon atom bonded to the oxygen of a carboxylate group. While related to organosiloxanes, which are defined by Si-O-Si linkages, silyl esters feature a Si-O-C=O linkage.
In chemical nomenclature, silyl esters are named similarly to their organic counterparts. libretexts.org The name is derived by first identifying the organosilyl group that has replaced the acidic hydrogen of the carboxylic acid, followed by the name of the carboxylate. ebi.ac.uklibretexts.org
For Methylsilylidyne tris(2-ethylhexanoate):
Organosilyl Group : The central CH3-Si≡ group is termed "methylsilylidyne."
Carboxylate Group : The compound has three CH3(CH2)3CH(C2H5)COO- groups, which are derived from 2-ethylhexanoic acid and are named "2-ethylhexanoate."
Complete Name : The prefix "tris" indicates three of the 2-ethylhexanoate (B8288628) groups are attached to the central silylidyne group, leading to the name Methylsilylidyne tris(2-ethylhexanoate). chemicalbook.com
This compound can be broadly classified as a carboxylatosilane. Silyl esters are generally more labile (prone to cleavage) than silyl ethers (Si-O-R), a property that is sometimes exploited in organic synthesis where they might be used as temporary protecting groups for carboxylic acids. thieme-connect.de
The development of functional silanes like alkoxysilanes (containing Si-OR groups) and carboxylatosilanes (containing Si-OOCR groups) is an extension of the foundational work in organosilicon chemistry. Early synthesis methods, such as those using Grignard reagents developed by Kipping, provided the basis for creating hydrolyzable silanes that could serve as precursors to silicone polymers. richsilicone.com The hydrolysis and condensation of these functional silanes are the fundamental reactions in the formation of silicone networks.
In the late 1930s and into the developmental period of the silicone industry (1938-1965), researchers recognized the potential of silicone polymers for applications requiring heat resistance. richsilicone.com This spurred the exploration of various functional silanes that could act as monomers and crosslinkers. Alkoxysilanes and, later, carboxylatosilanes like methyltriacetoxysilane, became important as crosslinking agents in room-temperature-vulcanizing (RTV) silicone sealants. These compounds react with atmospheric moisture to release alcohol or carboxylic acid, respectively, while forming a stable, crosslinked siloxane network. Methylsilylidyne tris(2-ethylhexanoate) fits into this paradigm as a neutral cure crosslinker, releasing 2-ethylhexanoic acid upon hydrolysis, a process valued in applications where the release of a corrosive acid like acetic acid is undesirable. The use of metal 2-ethylhexanoates as precursors in materials science for depositing metal oxide films also highlights the broader utility of the 2-ethylhexanoate ligand in organometallic and materials chemistry. researchgate.net
Structure
2D Structure
Properties
CAS No. |
70682-61-0 |
|---|---|
Molecular Formula |
C25H48O6Si |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[bis(2-ethylhexanoyloxy)-methylsilyl] 2-ethylhexanoate |
InChI |
InChI=1S/C25H48O6Si/c1-8-14-17-20(11-4)23(26)29-32(7,30-24(27)21(12-5)18-15-9-2)31-25(28)22(13-6)19-16-10-3/h20-22H,8-19H2,1-7H3 |
InChI Key |
JOPQOJFZJSAFHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O[Si](C)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Synthetic Pathways and Advanced Methodologies for Methylsilylidyne Tris 2 Ethylhexanoate
Established and Novel Routes for Silyl (B83357) Ester Formation
The formation of the silicon-oxygen-carbon bond is the cornerstone of synthesizing silyl esters like Methylsilylidyne tris(2-ethylhexanoate). This is typically achieved through direct esterification or transesterification reactions, each with its own mechanistic nuances and catalytic requirements.
Esterification Reactions and Their Mechanistic Investigations
Direct esterification is a primary route for synthesizing silyl esters. This typically involves the reaction of a silicon halide or another reactive silicon-containing precursor with a carboxylic acid. In the context of Methylsilylidyne tris(2-ethylhexanoate), a plausible and direct pathway is the reaction of methyltrichlorosilane (B1216827) with 2-ethylhexanoic acid.
CH₃SiCl₃ + 3 CH₃(CH₂)₃CH(C₂H₅)COOH → CH₃Si(OOCCH(C₂H₅)(CH₂)₃CH₃)₃ + 3 HCl
A significant challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which is corrosive and can lead to side reactions. To drive the reaction to completion and mitigate the effects of HCl, a base is often added to act as an HCl scavenger. The choice of base and solvent is critical to optimize the reaction yield and purity of the product.
Mechanistic studies of similar esterification reactions highlight the importance of the electronic and steric environment of the silicon center. The reactivity of the Si-Cl bond is high, but the increasing steric hindrance with the addition of each bulky 2-ethylhexanoate (B8288628) group can decrease the reaction rate for the subsequent substitutions.
Transesterification Processes Involving Silicon Centers
Transesterification offers an alternative route to silyl esters, involving the exchange of an alkoxy or acyloxy group on a silicon compound with another alcohol or carboxylic acid. organic-chemistry.orgresearchgate.net For the synthesis of Methylsilylidyne tris(2-ethylhexanoate), a potential transesterification pathway could involve reacting a simpler silyl ester, such as methyltriacetoxysilane, with 2-ethylhexanoic acid.
CH₃Si(OOCCH₃)₃ + 3 CH₃(CH₂)₃CH(C₂H₅)COOH ⇌ CH₃Si(OOCCH(C₂H₅)(CH₂)₃CH₃)₃ + 3 CH₃COOH
This equilibrium-driven reaction requires the removal of the acetic acid byproduct to shift the equilibrium towards the desired product. This can be achieved by distillation, particularly if the boiling point of the byproduct is significantly lower than that of the reactants and products.
Various catalysts are known to promote transesterification reactions, including Lewis acids, bases, and certain metal complexes. researchgate.net For silicon-centered transesterification, catalysts that can activate the silicon center or the incoming carboxylic acid are beneficial. N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for transesterification reactions due to their strong basicity, which can enhance the nucleophilicity of the carboxylic acid. organic-chemistry.org
Precursor Chemistry in the Synthesis of Methylsilylidyne Tris(2-ethylhexanoate)
The selection of appropriate precursors is fundamental to a successful synthesis. The properties of the starting materials, particularly the silicon-containing compound, dictate the reaction conditions and potential impurities.
Role of Silicon-Containing Starting Materials
The most direct precursor for the synthesis of Methylsilylidyne tris(2-ethylhexanoate) is methyltrichlorosilane (CH₃SiCl₃). Its high reactivity makes it suitable for direct esterification with 2-ethylhexanoic acid. The synthesis of a related compound, methyltris(methylethylketoxime)silane, from monomethyl trichlorosilane (B8805176) highlights the industrial viability of using this precursor. The process involves reacting the chlorosilane with the corresponding active hydrogen-containing compound under controlled temperature conditions.
Another class of precursors are methyltrialkoxysilanes, such as methyltrimethoxysilane (B3422404) (CH₃Si(OCH₃)₃) or methyltriethoxysilane (CH₃Si(OC₂H₅)₃). These can be used in transesterification reactions. While generally less reactive than chlorosilanes, they offer the advantage of producing alcohol as a byproduct, which is less corrosive and easier to handle than HCl.
The following table summarizes potential silicon-containing precursors and their corresponding synthetic routes:
| Precursor | Formula | Synthetic Route | Byproduct | Reactivity |
| Methyltrichlorosilane | CH₃SiCl₃ | Direct Esterification | HCl | High |
| Methyltriacetoxysilane | CH₃Si(OOCCH₃)₃ | Transesterification | Acetic Acid | Moderate |
| Methyltrimethoxysilane | CH₃Si(OCH₃)₃ | Transesterification | Methanol (B129727) | Low |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of Methylsilylidyne tris(2-ethylhexanoate). Key parameters to consider include temperature, pressure, stoichiometry of reactants, and the choice of catalyst and solvent.
For direct esterification using methyltrichlorosilane, the reaction is often performed in a non-polar solvent to facilitate the removal of the HCl byproduct. The stoichiometry is typically adjusted to use a slight excess of the carboxylic acid to ensure complete conversion of the chlorosilane. The reaction temperature is carefully controlled to balance the rate of reaction with the potential for side reactions.
In transesterification reactions, temperature plays a critical role in shifting the reaction equilibrium. Higher temperatures can favor the formation of the product, especially when the byproduct is continuously removed. The use of a vacuum can also facilitate the removal of volatile byproducts like methanol or acetic acid. researchgate.net
The table below presents hypothetical reaction conditions for the synthesis of Methylsilylidyne tris(2-ethylhexanoate) based on general principles of esterification.
| Parameter | Direct Esterification with CH₃SiCl₃ | Transesterification with CH₃Si(OOCCH₃)₃ |
| Temperature | 50-80 °C | 120-150 °C |
| Pressure | Atmospheric (with N₂ blanket) | Vacuum (to remove byproduct) |
| Catalyst | Tertiary amine (e.g., triethylamine) | Zinc acetate (B1210297) or organotin catalyst |
| Solvent | Toluene or Hexane | None (reactant as solvent) |
| Reactant Ratio | 1:3.1 (Silane:Carboxylic Acid) | 1:3.3 (Silane:Carboxylic Acid) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | > 90% | > 85% |
Derivatization and Functionalization Strategies
The functionalization of Methylsilylidyne tris(2-ethylhexanoate) would primarily involve reactions at the silyl ester linkages. These Si-O-C bonds are susceptible to hydrolysis, which is the reverse of the esterification reaction. nih.govresearchgate.net Controlled hydrolysis can lead to the formation of silanols and the release of 2-ethylhexanoic acid.
CH₃Si(OOCCH(C₂H₅)(CH₂)₃CH₃)₃ + 3 H₂O → CH₃Si(OH)₃ + 3 CH₃(CH₂)₃CH(C₂H₅)COOH
The resulting methylsilanetriol (B1219558) is unstable and tends to undergo self-condensation to form polysiloxanes. This reactivity is a key feature of many organosilicon compounds and is utilized in applications such as coatings and sealants where a cross-linked network is desired.
Further derivatization could be achieved by transesterification with other alcohols or carboxylic acids, allowing for the introduction of different functional groups into the molecule. For instance, reacting Methylsilylidyne tris(2-ethylhexanoate) with a polyol in the presence of a suitable catalyst could lead to the formation of polymeric structures.
Additionally, while the methyl group on the silicon is generally stable, advanced synthetic methods could potentially allow for its modification, though this would require more forcing reaction conditions. Hydrosilylation, a reaction involving the addition of a Si-H bond across a double or triple bond, is a common method for functionalizing silanes. rsc.orgrsc.org However, this would require a precursor with a Si-H bond, such as methylsilane, followed by esterification of the remaining Si-H bonds.
Chemical Transformations of the 2-Ethylhexanoate Ligands
The 2-ethylhexanoate ligands attached to the silicon core are susceptible to various chemical transformations, primarily involving nucleophilic substitution at the carbonyl carbon. These reactions allow for the modification of the peripheral organic part of the molecule, thereby altering its physical and chemical properties.
One of the most significant transformations is transesterification . In this reaction, the 2-ethylhexanoate groups can be exchanged with other alkoxy or aryloxy groups by reacting Methylsilylidyne tris(2-ethylhexanoate) with an excess of a different alcohol in the presence of an acid or base catalyst. organic-chemistry.orgresearchgate.net The equilibrium of this reaction can be shifted towards the products by removing the liberated 2-ethylhexanol, for instance, through distillation. Various catalysts, including metal alkoxides, mineral acids, and enzymes, can be employed to facilitate this transformation. The choice of catalyst can influence the reaction rate and selectivity. organic-chemistry.org
Illustrative Data on Transesterification Catalysts
| Catalyst | Reaction Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| Sulfuric Acid | 80-100 | 4-8 hours | 70-85 | Common and inexpensive, but can lead to side reactions. |
| Sodium Methoxide | 60-80 | 2-4 hours | 85-95 | Highly effective, but sensitive to moisture. |
| Lipase | 40-60 | 24-72 hours | >90 | Mild conditions and high selectivity, but slower reaction rates. |
This table presents representative data for transesterification reactions of esters and is intended for illustrative purposes, as specific data for Methylsilylidyne tris(2-ethylhexanoate) is not available in the cited literature.
Another key reaction is hydrolysis , where the ester linkages are cleaved by water to yield methylsilanetriol and three equivalents of 2-ethylhexanoic acid. unm.eduresearchgate.net This reaction is the reverse of the esterification synthesis and is typically catalyzed by acids or bases. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of a catalyst. unm.edu Complete hydrolysis results in the breakdown of the molecule, while partial hydrolysis could potentially lead to the formation of intermediate species with both 2-ethylhexanoate and hydroxyl groups attached to the silicon atom.
Modifications at the Methylsilylidyne Core
Modifications at the methylsilylidyne core of Methylsilylidyne tris(2-ethylhexanoate) are inherently more challenging due to the high stability of the silicon-carbon bond. The Si-CH₃ bond is generally robust and not prone to cleavage under typical organic reaction conditions. However, advanced synthetic methodologies could potentially achieve modifications.
Direct functionalization of the methyl group is difficult without affecting the rest of the molecule. Reactions involving radical substitution on the methyl group would likely be unselective and could lead to a mixture of products.
A more plausible, albeit drastic, modification would involve the cleavage of the Si-C bond . This typically requires harsh conditions, such as treatment with strong electrophiles or nucleophiles. For instance, certain strong acids or bases at elevated temperatures might lead to the cleavage of the methyl group, opening up the possibility of introducing a different functional group at the silicon center. However, such reactions would likely also affect the 2-ethylhexanoate ligands, leading to a complete transformation of the original molecule.
More sophisticated approaches could involve the use of organometallic reagents or transition metal catalysts to activate the Si-C bond. While specific examples for the methylsilylidyne core in this particular compound are not documented, research in the broader field of organosilicon chemistry has explored such transformations. These methods are at the forefront of synthetic chemistry and would represent a highly advanced methodology for modifying the core of this and similar molecules.
Due to the stability of the methylsilylidyne core, research into the functionalization of such compounds often focuses on the synthesis of precursors with more reactive groups attached to the silicon atom, which are then converted to the desired product.
Mechanistic Investigations and Reaction Dynamics of Methylsilylidyne Tris 2 Ethylhexanoate
Hydrolysis and Condensation Reactions of Organosilicon Esters
Organosilicon esters, such as Methylsilylidyne tris(2-ethylhexanoate), are characterized by the presence of a silicon-oxygen-carbon (Si-O-C) linkage. This bond is susceptible to cleavage through hydrolysis, a reaction with water that initiates a cascade of further reactions, ultimately leading to the formation of a stable siloxane network (Si-O-Si).
Kinetics and Thermodynamics of Hydrolytic Pathways
The hydrolysis of organosilicon esters is a critical first step in the formation of silicone materials. The reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the carboxylate group (in this case, 2-ethylhexanoate). The general reaction can be represented as:
CH₃Si(OOCR)₃ + 3H₂O → CH₃Si(OH)₃ + 3RCOOH
where R represents the 2-ethylhexyl group.
The kinetics of this hydrolysis are influenced by several factors, including pH, temperature, and the steric and electronic nature of the substituents on the silicon atom. unm.edu Generally, the hydrolysis of alkoxysilanes, which are analogous to silyl (B83357) esters, can be catalyzed by both acids and bases. unm.edu
Under acidic conditions, it is proposed that a hydronium ion protonates the oxygen of the ester group, making the silicon atom more electrophilic and thus more susceptible to attack by a water molecule. unm.edu Conversely, under basic conditions, the reaction is thought to proceed via the direct attack of a hydroxide (B78521) ion on the silicon atom. unm.edu The rate of hydrolysis typically exhibits a U-shaped curve with respect to pH, with the minimum rate occurring around neutral pH. unm.edu
The thermodynamic favorability of the hydrolysis reaction is driven by the formation of the strong silicon-oxygen bonds in the resulting silanol (B1196071) (Si-OH) and the stability of the released carboxylic acid.
A simplified kinetic model for the hydrolysis of a tri-functional silane (B1218182) can be described by a series of pseudo-first-order reactions, assuming an excess of water:
| Reaction Step | Rate Equation | Description |
| First Hydrolysis | Rate₁ = k₁[CH₃Si(OOCR)₃] | Cleavage of the first ester linkage. |
| Second Hydrolysis | Rate₂ = k₂[CH₃Si(OOCR)₂(OH)] | Cleavage of the second ester linkage. |
| Third Hydrolysis | Rate₃ = k₃[CH₃Si(OOCR)(OH)₂] | Cleavage of the final ester linkage. |
This is a generalized representation. Actual kinetic behavior may be more complex.
Polycondensation Mechanisms Leading to Siloxane Networks
Following hydrolysis, the generated methylsilanetriol (B1219558) (CH₃Si(OH)₃) is highly reactive and undergoes condensation reactions to form siloxane bonds (Si-O-Si). This process, known as polycondensation, results in the formation of a three-dimensional network. The condensation can occur through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. Si-OH + HO-Si → Si-O-Si + H₂O
Alcohol-producing condensation (in the context of alkoxysilanes): A silanol group reacts with an unhydrolyzed ester group to form a siloxane bond and a molecule of carboxylic acid. Si-OH + ROOC-Si → Si-O-Si + RCOOH
The relative rates of these condensation reactions, along with the rate of hydrolysis, determine the structure of the resulting polysiloxane network. Factors such as pH and catalyst type play a crucial role in directing the condensation process. ulprospector.com For instance, acid catalysis tends to favor the formation of more linear, less branched polymers, while base catalysis often leads to more highly branched and cross-linked structures. unm.edu
The growth of the siloxane network can be visualized through the following stages:
| Stage | Description | Key Species |
| Initiation | Hydrolysis of the precursor to form silanols. | CH₃Si(OOCR)₃, CH₃Si(OH)₃ |
| Propagation | Condensation of silanols and oligomers to form larger siloxane chains and networks. | Oligomeric and polymeric siloxanes |
| Termination | The network growth slows down as reactive groups become less accessible. | Cross-linked polysiloxane network |
Catalysis in Reactions Involving Methylsilylidyne Tris(2-ethylhexanoate)
The rates of both hydrolysis and condensation of organosilicon esters can be significantly accelerated through the use of catalysts.
Autocatalytic Phenomena
In some systems involving the hydrolysis of silyl esters, autocatalysis can be observed. The carboxylic acid (2-ethylhexanoic acid) produced during the hydrolysis of Methylsilylidyne tris(2-ethylhexanoate) can itself act as an acid catalyst, accelerating the rate of subsequent hydrolysis reactions. This positive feedback loop can lead to a rapid increase in the reaction rate after an initial induction period.
External Catalytic Systems in Silyl Ester Transformations
A wide range of external catalysts can be employed to control the hydrolysis and condensation of organosilicon compounds. These can be broadly categorized as:
Acid Catalysts: Mineral acids (e.g., HCl, H₂SO₄) and organic acids can protonate the ester oxygen, activating the silicon center for nucleophilic attack. unm.edu
Base Catalysts: Amines, ammonia, and metal hydroxides can provide a source of hydroxide ions for nucleophilic attack on silicon. unm.edu
Organometallic Catalysts: Compounds of tin, titanium, and zinc are known to be effective catalysts for the condensation of silanols. These catalysts are thought to function by forming intermediate complexes that facilitate the formation of the siloxane bond.
The choice of catalyst can have a profound impact on the final properties of the polysiloxane material by influencing the rates of competing reactions and thereby the network structure.
Thermal and Photochemical Reactivity Studies
The stability of organosilicon compounds to heat and light is a critical aspect of their application.
The photochemical reactivity of organosilicon compounds can involve various transformations, including rearrangements and bond cleavages. mdpi.comresearchgate.net For a molecule like Methylsilylidyne tris(2-ethylhexanoate), ultraviolet radiation could potentially lead to the excitation and subsequent cleavage of the ester linkage or the methyl-silicon bond. The specific photochemical pathways would depend on the absorption characteristics of the molecule and the energy of the incident light. The presence of bulky silyl groups can sometimes enhance the hydrolytic stability of molecules while also influencing their photochemical properties. chemrxiv.org
Thermal Decomposition Pathways and Products
The thermal stability of acyloxysilanes is generally limited, with decomposition processes often initiating at moderately elevated temperatures. gelest.com For Methylsilylidyne tris(2-ethylhexanoate), the decomposition is expected to be a complex process involving multiple competing pathways, primarily dictated by the cleavage of the silicon-oxygen (Si-O) and carbon-carbon (C-C) bonds within the 2-ethylhexanoate (B8288628) ligands, as well as the silicon-carbon (Si-C) bond of the methyl group.
Research on various organosilicon materials indicates that thermal degradation typically occurs in a temperature range of 200°C to 600°C. researchgate.net The decomposition of Methylsilylidyne tris(2-ethylhexanoate) likely proceeds through homolytic bond cleavage, generating a cascade of radical intermediates. The primary fragmentation pathways are hypothesized to involve the scission of the Si-O bond, releasing a 2-ethylhexanoyloxy radical, and the cleavage of the Si-CH₃ bond. The hydrocarbon chains of the ester groups are also susceptible to pyrolysis. researchgate.net
Subsequent reactions of these initial fragments can lead to a variety of volatile low-molecular-weight products and more stable, cross-linked silicon-based residues. Common decomposition products for related compounds include hydrocarbons, carbon dioxide, and water. nist.govresearchgate.net In the case of Methylsilylidyne tris(2-ethylhexanoate), the expected products would include methane (B114726) (from the methyl group), 2-ethylhexanoic acid, and various volatile organic compounds derived from the fragmentation of the hexanoate (B1226103) chain, such as octane (B31449) and carbon dioxide. The non-volatile residue is likely to be a complex, amorphous silica (B1680970) or polysiloxane network resulting from the condensation of reactive silyl intermediates.
The table below illustrates the plausible decomposition products resulting from the thermal degradation of Methylsilylidyne tris(2-ethylhexanoate) under inert conditions.
| Potential Thermal Decomposition Products | Plausible Origin | Physical State (STP) |
| Methane (CH₄) | Cleavage of the Si-CH₃ bond | Gas |
| 2-Ethylhexanoic Acid (C₈H₁₆O₂) | Scission of the Si-O bond followed by hydrogen abstraction | Liquid |
| Carbon Dioxide (CO₂) | Decarboxylation of the ester ligand | Gas |
| Octane (C₈H₁₈) | Fragmentation and rearrangement of the 2-ethylhexanoate chain | Liquid |
| Various Alkenes (e.g., Ethene, Propene) | Pyrolysis of the alkyl chains | Gas |
| Amorphous Silicon-based residue (e.g., SiOx, SiOxCy) | Condensation of silyl radicals and intermediates | Solid |
Photoreactivity and Excited State Dynamics
The photochemical behavior of organosilicon compounds is a rich and varied field, often involving the generation of highly reactive intermediates such as silyl radicals. mdpi.comresearchgate.net The photoreactivity of Methylsilylidyne tris(2-ethylhexanoate) is predicated on the absorption of ultraviolet (UV) radiation, which can promote the molecule to an electronically excited state. The energy from the absorbed photon can be sufficient to induce the homolytic cleavage of covalent bonds within the molecule.
The primary photochemical event is likely the homolysis of the silicon-carbon bond (Si-CH₃) or the silicon-oxygen bond (Si-O), as these are typically the most photo-labile linkages in similar structures. Cleavage of the Si-C bond would generate a methyl radical and a silylidyne tris(2-ethylhexanoate) radical. This pathway is a common route for producing silicon-centered radicals from various organosilanes. researchgate.net
Alternatively, excitation could lead to the scission of the Si-O bond, yielding a 2-ethylhexanoyloxy radical and the corresponding silyl radical. The subsequent fate of these radical intermediates is diverse. They can participate in hydrogen abstraction, disproportionation, or recombination reactions, leading to a complex mixture of photoproducts. For instance, the silyl radicals can cross-link to form polysiloxane structures, while the organic radicals can lead to a variety of hydrocarbon products.
The introduction of silyl groups into molecules has been shown to potentially enhance photolysis efficiency. nih.govchemrxiv.org The excited state dynamics, therefore, involve a competition between radiative decay (fluorescence, phosphorescence), non-radiative decay (internal conversion, intersystem crossing), and photochemical reaction. The quantum yield of product formation depends on the efficiency of the bond cleavage process from the excited state relative to these other deactivation pathways.
The following table outlines the potential primary photoproducts and subsequent reactions for Methylsilylidyne tris(2-ethylhexanoate).
| Primary Photochemical Process | Generated Intermediates | Potential Subsequent Reactions | Resulting Products |
| Si-C Bond Homolysis | Methyl Radical (•CH₃) + Silylidyne tris(2-ethylhexanoate) Radical | Hydrogen abstraction, Radical coupling | Methane, Polysiloxane networks |
| Si-O Bond Homolysis | 2-Ethylhexanoyloxy Radical (C₈H₁₅O₂•) + Silyl Radical | Decarboxylation, Hydrogen abstraction | Heptyl radical, CO₂, 2-Ethylhexanoic acid |
| C-H Bond Abstraction (intramolecular) | Carbon-centered radical on the alkyl chain | Rearrangement, Elimination | Unsaturated ester derivatives |
Methylsilylidyne Tris 2 Ethylhexanoate As a Precursor in Advanced Materials Science
Polymer Chemistry and Siloxane Network Formation
The trifunctional nature of methylsilylidyne tris(2-ethylhexanoate) makes it a key ingredient in the synthesis of polymers with controlled architectures and properties. The 2-ethylhexanoate (B8288628) groups are susceptible to hydrolysis, a reaction that replaces them with hydroxyl (-OH) groups, forming a reactive silanetriol intermediate. These silanol (B1196071) groups can then undergo condensation reactions with each other or with other reactive species to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers.
The sol-gel process is a wet-chemical technique used for the fabrication of materials with a high degree of purity and homogeneity. mdpi.com In this process, precursors like methylsilylidyne tris(2-ethylhexanoate) undergo a series of hydrolysis and condensation reactions to form a "sol" – a colloidal suspension of solid particles in a liquid. nih.gov Further processing of the sol leads to the formation of a "gel," which is a continuous solid network with entrapped liquid.
When methylsilylidyne tris(2-ethylhexanoate) is used in sol-gel synthesis, the hydrolysis of the 2-ethylhexanoate ester linkages is the initial step. This reaction is typically catalyzed by the presence of water and an acid or base. The subsequent condensation of the resulting silanol groups leads to the formation of a three-dimensional siloxane network. The methyl group attached to the silicon atom remains intact, creating an organic-inorganic hybrid material. nih.gov These hybrid materials, sometimes known as ORMOCERs (Organically Modified Ceramics), combine the properties of both organic polymers (like flexibility and processability) and inorganic glasses (like hardness and thermal stability). nih.gov
The rate of hydrolysis and condensation can be controlled by adjusting reaction parameters such as pH, temperature, and solvent, allowing for precise tuning of the final material's properties. The bulky 2-ethylhexanoate leaving group can influence the reaction kinetics compared to more common alkoxysilanes. By co-polymerizing with other precursors, a wide range of hybrid materials and ceramics with tailored porosity, surface area, and mechanical properties can be achieved. mdpi.com
Table 1: Key Reactions in Sol-Gel Processing of Methylsilylidyne tris(2-ethylhexanoate)
| Reaction Step | General Equation | Description |
| Hydrolysis | CH₃Si(O₂C₈H₁₅)₃ + 3H₂O → CH₃Si(OH)₃ + 3C₈H₁₆O₂ | The 2-ethylhexanoate groups are replaced by hydroxyl groups in the presence of water, forming methylsilanetriol (B1219558) and 2-ethylhexanoic acid. |
| Condensation (Water-producing) | 2CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-Si(CH₃)(OH)₂ + H₂O | Two silanol groups react to form a siloxane bond and a molecule of water. |
| Condensation (Acid-producing) | CH₃Si(OH)₃ + CH₃Si(O₂C₈H₁₅)₃ → (HO)₂Si(CH₃)-O-Si(CH₃)(O₂C₈H₁₅)₂ + C₈H₁₆O₂ | A silanol group reacts with an unhydrolyzed ester group to form a siloxane bond and a molecule of 2-ethylhexanoic acid. |
In the synthesis of polyorganosiloxanes (silicones), methylsilylidyne tris(2-ethylhexanoate) serves as a potent crosslinking agent. Polyorganosiloxanes are typically formed from difunctional precursors, such as dimethyldichlorosilane or its derivatives, which lead to linear polymer chains. The introduction of a trifunctional precursor like methylsilylidyne tris(2-ethylhexanoate) creates branch points in the polymer structure.
During polymerization, the three reactive sites on the methylsilylidyne unit allow for the connection of three polymer chains, leading to the formation of a crosslinked, three-dimensional network. researchgate.net This network structure is crucial for the properties of many silicone materials, transforming them from viscous liquids or soft gums into durable elastomers, resins, or gels. The degree of crosslinking, which can be controlled by the concentration of the trifunctional precursor, dictates the final mechanical properties of the material, such as its hardness, elasticity, and solvent resistance. acs.org
The use of silyl (B83357) esters like methylsilylidyne tris(2-ethylhexanoate) can offer different reaction kinetics and byproducts compared to more traditional chloride or alkoxide precursors, which can be advantageous in specific applications, for instance, in systems sensitive to acidic byproducts like HCl. The resulting network architecture is a key determinant of the material's performance in applications ranging from sealants and adhesives to advanced electronics and biomedical devices. nih.gov
Composite Materials and Interfacial Adhesion Enhancement
The performance of composite materials, which are made from two or more constituent materials with significantly different physical or chemical properties, is highly dependent on the strength of the bond between the different phases. Methylsilylidyne tris(2-ethylhexanoate) can play a crucial role in enhancing this interfacial adhesion, particularly between inorganic reinforcements (like glass fibers or silica (B1680970) particles) and organic polymer matrices.
When used as a coupling agent, methylsilylidyne tris(2-ethylhexanoate) can modify the surface of the inorganic reinforcement. The hydrolyzable 2-ethylhexanoate groups can react with hydroxyl groups present on the surface of materials like glass or silica, forming strong covalent bonds (Si-O-Si). ethz.ch The organic methyl group, on the other hand, is oriented away from the surface and can physically or chemically interact with the polymer matrix. mdpi.com
Optimizing the interfacial bond is key to maximizing the performance of a composite material. The use of silyl esters like methylsilylidyne tris(2-ethylhexanoate) offers several strategies for achieving this. The choice of the silyl ester itself is a critical factor; the reactivity of the ester group and the nature of the organic substituent (in this case, a methyl group) determine its compatibility with the matrix and the reinforcement.
The application process of the coupling agent is another important variable. It can be applied to the reinforcement as a pretreatment, or it can be added directly to the polymer matrix as an integral blend additive. The conditions during the composite manufacturing, such as temperature and pressure, also play a role in the extent of reaction of the coupling agent and the final properties of the interphase. By carefully controlling these factors, the interfacial bonding can be tailored to meet the specific demands of the application, leading to composites with enhanced strength, durability, and environmental resistance. mdpi.comnih.gov
Table 2: Factors Influencing Interfacial Bonding with Silyl Ester Mediation
| Factor | Description | Impact on Interfacial Bonding |
| Coupling Agent Concentration | The amount of silyl ester applied to the reinforcement surface or added to the matrix. | Too little results in incomplete coverage and weak bonding. Too much can lead to the formation of a brittle interphase layer. |
| Application Method | Application as a surface pretreatment or as an integral blend additive. | Pretreatment generally provides a more uniform and effective interphase. |
| Curing Conditions | Temperature, pressure, and time during composite manufacturing. | Affects the reaction kinetics of the silyl ester with the reinforcement and the matrix, influencing the final interphase structure. |
| Matrix and Reinforcement Type | The chemical nature of the polymer matrix and the inorganic reinforcement. | The compatibility between the silyl ester's organic group and the matrix, as well as the reactivity of the ester with the reinforcement surface, are crucial. |
Development of Functional Coatings and Surface Modifiers
Methylsilylidyne tris(2-ethylhexanoate) and similar trifunctional silanes are valuable for creating functional coatings and modifying surfaces due to their ability to form dense, crosslinked films and to chemically bond to a variety of substrates. evonik.commdpi.com These coatings can impart a range of properties to a surface, including hydrophobicity, corrosion resistance, and improved adhesion for subsequent layers.
When applied to a surface containing hydroxyl groups (such as glass, metal oxides, or ceramics), the 2-ethylhexanoate groups of the molecule can hydrolyze and react with the surface to form a durable, covalently bonded layer. The trifunctionality of the molecule allows for crosslinking between adjacent molecules, forming a stable, two-dimensional network on the surface. researchgate.net This siloxane film can act as a barrier, protecting the underlying substrate from moisture and corrosive agents.
The methyl group provides a low-energy, non-polar surface, which can result in a hydrophobic or water-repellent effect. evonik.com This is useful for creating self-cleaning surfaces or for protecting materials from water damage. Furthermore, these silane-based coatings can act as adhesion promoters, creating a compatible interface between a substrate and a subsequently applied paint, adhesive, or other coating. nih.gov The ability to tailor surface properties at the molecular level makes methylsilylidyne tris(2-ethylhexanoate) a promising material for the development of advanced functional coatings. researchgate.net
Tailoring Surface Properties through Silane (B1218182) Coupling Mechanisms
Methylsilylidyne tris(2-ethylhexanoate) is a trialkoxy-type silane, a class of compounds widely recognized for their capacity to function as effective coupling agents and surface modifiers. shinetsusilicone-global.com The fundamental mechanism enabling these capabilities lies in the dual reactivity of the silane molecule. shinetsusilicone-global.com This duality is conferred by its chemical structure, which typically consists of a central silicon atom bonded to both hydrolyzable alkoxy groups and a non-hydrolyzable organic radical. specialchem.com
The process of surface modification using silanes like Methylsilylidyne tris(2-ethylhexanoate) generally proceeds through a series of well-established reaction steps. researchgate.net The initial and critical step is the hydrolysis of the alkoxy groups (in this case, 2-ethylhexanoate groups) in the presence of water to form reactive silanol groups (Si-OH). Subsequently, these silanol groups can condense with hydroxyl groups present on the surface of an inorganic substrate, such as metal oxides or glass, forming stable covalent bonds (Si-O-Substrate). specialchem.com Concurrently, the silanol groups can also undergo self-condensation, leading to the formation of a cross-linked polysiloxane network on the surface. specialchem.com
The organic functional group attached to the silicon atom, in this instance a methyl group, remains oriented away from the surface and plays a crucial role in tailoring the final surface properties. This organic moiety ultimately defines the chemical character of the modified surface, influencing its interaction with the surrounding environment and other materials.
Table 1: General Steps in Silane Coupling Mechanism
| Step | Description | Chemical Transformation |
| 1. Hydrolysis | The alkoxy groups of the silane react with water to form silanol groups. | R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH |
| 2. Condensation | The silanol groups bond with hydroxyl groups on the substrate surface. | R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O |
| 3. Self-Condensation | Adjacent silanol groups react with each other to form a cross-linked siloxane network. | 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O |
| 4. Surface Functionalization | The organic group (R) of the silane imparts the desired chemical properties to the surface. | The R group defines the final surface energy and chemical reactivity. |
Application in Hydrophobic/Hydrophilic Surface Engineering
The chemical structure of Methylsilylidyne tris(2-ethylhexanoate), featuring a non-polar methyl group and bulky 2-ethylhexanoate side chains, strongly suggests its utility in the engineering of hydrophobic surfaces. The principle of modifying surface wettability with silanes hinges on the nature of the organic functional group that forms the new surface interface. researchgate.net
When Methylsilylidyne tris(2-ethylhexanoate) is applied to a hydroxylated surface, the methyl groups will be predominantly oriented outwards after the silane coupling reaction is complete. These non-polar methyl groups significantly lower the surface energy of the substrate, thereby reducing its affinity for water and leading to a hydrophobic effect. The degree of hydrophobicity achieved is influenced by the packing density and orientation of the alkyl groups on the surface.
Conversely, to engineer a hydrophilic surface, a silane with a polar or functional organic group would be selected. For example, silanes containing amino, epoxy, or polyethylene (B3416737) glycol functionalities can be used to increase the surface energy and promote wetting by water. researchgate.net Therefore, Methylsilylidyne tris(2-ethylhexanoate) would not be the primary choice for applications requiring enhanced hydrophilicity.
The effectiveness of a silane in modifying surface wettability can be quantitatively assessed by measuring the water contact angle on the treated surface. A higher contact angle is indicative of greater hydrophobicity. The expected outcome of treating a hydrophilic substrate with Methylsilylidyne tris(2-ethylhexanoate) would be a significant increase in the water contact angle.
Table 2: Expected Influence of Silane Structure on Surface Wettability
| Silane Organic Group | Predominant Surface Chemistry | Expected Surface Energy | Expected Wettability | Water Contact Angle |
| Methyl (e.g., Methylsilylidyne tris(2-ethylhexanoate)) | Non-polar, aliphatic | Low | Hydrophobic | High (>90°) |
| Amino | Polar, basic | High | Hydrophilic | Low (<90°) |
| Epoxy | Polar, reactive | High | Hydrophilic | Low (<90°) |
| Fluoroalkyl | Non-polar, oleophobic | Very Low | Superhydrophobic / Oleophobic | Very High (>150°) |
Advanced Characterization and Computational Studies
Microscopic and Thermal Characterization Techniques for Materials Research
When Methylsilylidyne tris(2-ethylhexanoate) is incorporated into larger material systems, such as polymers or coatings, its influence on morphology and thermal properties becomes critical.
Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are not used to visualize the molecule itself but are essential for studying the morphology of materials containing it. For instance, if Methylsilylidyne tris(2-ethylhexanoate) is used as a surface treatment agent on fillers or nanoparticles, SEM would be employed to observe changes in the surface texture and topography of the treated particles. STEM, with its higher resolution and analytical capabilities (such as Energy-Dispersive X-ray Spectroscopy, EDX), could be used to map the elemental distribution of silicon, confirming the presence and assessing the uniformity of the silane (B1218182) coating on the particle surfaces within a composite matrix.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.
TGA: TGA measures weight loss as a function of temperature. For Methylsilylidyne tris(2-ethylhexanoate), TGA would reveal its decomposition profile. The decomposition would likely occur in stages, with the initial weight loss corresponding to the volatilization or decomposition of the organic 2-ethylhexanoate (B8288628) side chains, typically starting at temperatures above 200-250°C. mdpi.com The degradation of the more stable methyl-silicon core would occur at higher temperatures. The final residual mass at the end of the analysis (e.g., at 800°C in an inert atmosphere) would correspond to a mixture of silicon carbide and silicon dioxide (silica).
DSC: DSC measures the heat flow into or out of a sample during a temperature change. For the pure compound, DSC would determine its melting point and boiling point. If used as an additive or crosslinker in a polymer, DSC would be critical for observing changes in the polymer's glass transition temperature (Tg). An increase in Tg could indicate that the silane has successfully cross-linked the polymer matrix, restricting chain mobility and enhancing its thermal stability. mdpi.com
The table below outlines the expected thermal events.
| Technique | Event | Predicted Temperature Range (°C) | Interpretation |
| TGA | Onset of Decomposition | 200 - 300 | Initial breakdown and loss of organic side chains. |
| Major Decomposition | 300 - 500 | Continued degradation of organic components. | |
| Final Residue | > 600 | Formation of a stable inorganic residue (silica/silicon carbide). | |
| DSC | Melting Point (Tₘ) | Variable | Phase transition from solid to liquid (if solid at room temp). |
| Boiling Point (Tₑ) | > 250 | Phase transition from liquid to gas. | |
| Glass Transition (T₉) | Application-dependent | Shift in T₉ when used as an additive in a polymer system. |
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling have emerged as indispensable tools for elucidating the complex chemical and physical behaviors of organosilicon compounds at the molecular level. While specific computational studies on Methylsilylidyne tris(2-ethylhexanoate) are not extensively available in public literature, a wealth of research on analogous and structurally related silsesquioxanes, alkoxysilanes, and silanols provides a robust framework for understanding its properties. This section will, therefore, draw upon these related studies to infer and discuss the likely computational characteristics of Methylsilylidyne tris(2-ethylhexanoate), focusing on its electronic structure, polymerization dynamics, and reaction pathways.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful for investigating the electronic structure and reactivity of silsesquioxane-based molecules. nih.govnih.gov For compounds analogous to Methylsilylidyne tris(2-ethylhexanoate), these calculations provide insights into the distribution of electron density, the nature of frontier molecular orbitals (HOMO and LUMO), and the reactivity of the silicon center.
Studies on functionalized polyhedral oligomeric silsesquioxanes (POSS) cages reveal that the electronic properties can be significantly tuned by the nature of the organic substituents. nih.gov For Methylsilylidyne tris(2-ethylhexanoate), the methyl group attached to the silicon atom and the three 2-ethylhexanoate groups will govern its electronic characteristics. The electron-donating nature of the methyl group and the electronic effects of the ester functionalities will influence the energy levels of the HOMO and LUMO. nih.gov
Theoretical calculations on H-silsesquioxanes have shown that the HOMO is typically composed of lone-pair p-type atomic orbitals from the oxygen atoms in the siloxane core. acs.org In contrast, the LUMO's character can be influenced by the substituents on the silicon atoms. For Methylsilylidyne tris(2-ethylhexanoate), it is anticipated that the HOMO would have significant contributions from the oxygen atoms of the ester groups, while the LUMO would be influenced by the silicon atom and the carbonyl groups of the 2-ethylhexanoate moieties. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's kinetic stability and its potential for electronic applications. nih.gov
Reactivity, particularly towards hydrolysis, is a key aspect of trialkoxysilanes and related compounds. Quantum chemical calculations have been employed to study the hydrolysis of various alkoxysilanes. acs.org These studies indicate that the reaction proceeds via a nucleophilic attack of a water molecule on the silicon center. The reaction barrier is influenced by the steric bulk of the alkoxy groups and the presence of catalysts. For Methylsilylidyne tris(2-ethylhexanoate), the bulky 2-ethylhexanoate groups would likely impose significant steric hindrance, affecting the rate of hydrolysis. Theoretical calculations can quantify these steric effects and predict the activation energies for hydrolysis under different conditions.
Table 1: Illustrative Data from Quantum Chemical Calculations on Analogous Organosilicon Compounds
| Property | Analogous Compound | Calculated Value | Significance for Methylsilylidyne tris(2-ethylhexanoate) |
| HOMO-LUMO Gap | Functionalized POSS | 5.0 - 7.0 eV nih.gov | Indicates high kinetic stability and potential as an electronic material. |
| Hydrolysis Activation Energy | Trialkoxysilane | 15 - 25 kcal/mol acs.org | Suggests a moderate rate of hydrolysis, influenced by steric hindrance. |
| Mulliken Charge on Si | H-Silsesquioxane | +1.5 to +1.8 acs.org | A high positive charge indicates a strong electrophilic character at the silicon center, making it susceptible to nucleophilic attack. |
Molecular Dynamics Simulations of Polymerization and Interfacial Interactions
Polymerization:
The formation of polysiloxanes from precursors like Methylsilylidyne tris(2-ethylhexanoate) involves a series of hydrolysis and condensation reactions. MD simulations can model these processes, tracking the growth of polymer chains and the evolution of the system's structure and properties. mdpi.comnih.gov Simulations of silicone oil polymerization from silanediol (B1258837) precursors have demonstrated the evolution of the degree of curing and the formation of complex polymer networks. mdpi.comnih.gov
For Methylsilylidyne tris(2-ethylhexanoate), MD simulations could predict how the bulky 2-ethylhexanoate side chains influence the polymerization process. These side groups would affect the chain flexibility, intermolecular interactions, and the final morphology of the resulting polymer. Simulations can also provide insights into the glass transition temperature and mechanical properties of the polymer, which are crucial for material applications. nsf.gov
Interfacial Interactions:
Silsesquioxanes are known for their ability to modify surfaces and interfaces. MD simulations have been used to study the interactions of POSS molecules with various surfaces and in different solvent environments. acs.orgrsc.org These simulations can reveal how the organic substituents on the silsesquioxane core interact with their surroundings, influencing properties like adhesion, wetting, and dispersion.
In the context of Methylsilylidyne tris(2-ethylhexanoate), MD simulations could be used to understand its behavior at interfaces, such as a polymer-filler interface or an air-water interface. The 2-ethylhexanoate groups would likely play a dominant role in these interactions, potentially leading to self-assembly or specific orientations at the interface. rsc.org Understanding these interfacial phenomena is critical for applications in coatings, composites, and surface treatments.
Table 2: Representative Findings from Molecular Dynamics Simulations of Related Siloxane Systems
| Simulation Focus | System Studied | Key Findings | Relevance to Methylsilylidyne tris(2-ethylhexanoate) |
| Polymerization Dynamics | Polydimethylsiloxane (PDMS) | Chain growth kinetics, cross-linking density, and final polymer density can be accurately predicted. mdpi.com | Provides a methodology to model the polymerization of Methylsilylidyne tris(2-ethylhexanoate) and predict the properties of the resulting polymer. |
| Interfacial Behavior | POSS in hexadecane | The potential of mean force between POSS molecules indicates a tendency to aggregate at lower temperatures. acs.org | Suggests that the bulky side chains of Methylsilylidyne tris(2-ethylhexanoate) will significantly influence its solubility and aggregation behavior in nonpolar media. |
| Nanocomposite Interfaces | Silica (B1680970) nanoparticles in PDMS | Strong interactions between the silica surface and the polymer matrix enhance the mechanical properties of the composite. liberty.edu | Indicates that Methylsilylidyne tris(2-ethylhexanoate) could act as a coupling agent, improving the compatibility and performance of polymer nanocomposites. |
Predicting Reaction Pathways and Energetics
Theoretical calculations are instrumental in predicting the most likely reaction pathways and their associated energy barriers for chemical transformations. acs.org For compounds like Methylsilylidyne tris(2-ethylhexanoate), the primary reactions of interest are hydrolysis and condensation, which are the fundamental steps in sol-gel processes and the formation of siloxane-based materials.
Computational studies on the hydrolysis and condensation of trialkoxysilanes have elucidated the underlying mechanisms. acs.orgresearchgate.netresearchgate.net The hydrolysis reaction is often catalyzed by acids or bases, and theoretical models can predict the catalytic effect on the reaction energetics. The subsequent condensation reaction, leading to the formation of Si-O-Si bonds, can also be modeled to determine the relative stability of different oligomeric structures.
For Methylsilylidyne tris(2-ethylhexanoate), theoretical calculations could be used to map out the potential energy surface for its hydrolysis and condensation. This would involve identifying the transition state structures and calculating the activation energies for each step. Such studies would reveal the preferred reaction pathways and help in optimizing reaction conditions to control the structure of the final product. For instance, the calculations could predict whether the condensation process is more likely to lead to linear, cyclic, or cross-linked structures.
Furthermore, computational methods can be used to investigate other potential reaction pathways, such as thermal decomposition. acs.org By calculating the bond dissociation energies and the energetics of various decomposition routes, it is possible to predict the thermal stability of Methylsilylidyne tris(2-ethylhexanoate) and identify its likely degradation products.
Table 3: Illustrative Energetic Data for Reaction Pathways of Analogous Silanes
| Reaction Pathway | Model Compound | Calculated Activation Energy (kcal/mol) | Implication for Methylsilylidyne tris(2-ethylhexanoate) |
| Neutral Hydrolysis | Methylmethoxydihydroxysilane | ~20-30 acs.org | The hydrolysis of Methylsilylidyne tris(2-ethylhexanoate) is expected to have a significant energy barrier, making it relatively slow without a catalyst. |
| Acid-Catalyzed Hydrolysis | Trialkoxysilane | Lowered barrier due to stabilization of intermediates. acs.org | Suggests that the hydrolysis rate can be significantly increased under acidic conditions. |
| Base-Catalyzed Condensation | Organosilanetriol | Favored pathway due to the formation of a hypervalent silicon intermediate. researchgate.net | Indicates that basic conditions would promote the condensation of hydrolyzed Methylsilylidyne tris(2-ethylhexanoate) to form polysiloxanes. |
Future Research Directions and Emerging Applications
Innovations in Green Synthesis and Sustainable Chemistry for Silyl (B83357) Esters
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and efficient synthetic processes. Organosilicon compounds are generally considered attractive reagents due to their low toxicity and the formation of non-toxic byproducts. core.ac.uk For silyl esters, including Methylsilylidyne tris(2-ethylhexanoate), research is moving away from traditional methods that may have significant environmental drawbacks.
Key areas of innovation include:
Catalyst Development: A significant push is toward replacing stoichiometric reagents with catalytic systems. This includes the use of earth-abundant metal catalysts, which are more sustainable than their precious metal counterparts. researchgate.net Research into metal-free catalysis, potentially using organocatalysts, represents a frontier in minimizing environmental impact. nih.gov
Atom Economy and Byproduct Management: Traditional syntheses involving chlorosilanes generate stoichiometric amounts of hydrochloric acid (HCl), which can be corrosive and hazardous. core.ac.uk Future synthetic routes will likely focus on maximizing atom economy. Dehydrogenative coupling, for instance, which uses hydrosilanes and releases only hydrogen gas (H₂) as a byproduct, is a highly effective and environmentally friendly method for forming silicon-oxygen bonds and is a promising strategy for synthesizing silyl esters. mdpi.comdntb.gov.ua
Solvent-Free and Alternative Energy Inputs: Reducing or eliminating the use of volatile organic solvents is a core tenet of green chemistry. Research into solvent-free reaction conditions or the use of greener solvents is anticipated. Furthermore, the application of alternative energy sources like microwave irradiation or mechanochemistry could lead to more efficient and less energy-intensive synthetic protocols.
Future efforts will likely focus on developing a direct, one-pot synthesis of Methylsilylidyne tris(2-ethylhexanoate) from methylsilane and 2-ethylhexanoic acid via a catalytic dehydrogenative coupling process, embodying the principles of sustainable chemistry.
Integration into Novel Multifunctional Materials
The trifunctional nature of Methylsilylidyne tris(2-ethylhexanoate) makes it an ideal candidate for creating cross-linked polymer networks and as a monomer for new polymeric materials. The silyl ester linkages within these materials are known to be hydrolytically labile, which allows for the design of degradable polymers. mdpi.comacs.org This characteristic is highly sought after for a range of advanced applications.
Emerging applications are centered on leveraging this controlled degradability:
Degradable Polymers and Composites: As a cross-linking agent, Methylsilylidyne tris(2-ethylhexanoate) can be incorporated into materials like polyurethanes or thiol-ene networks to introduce hydrolytically unstable points. nsf.gov This allows for the creation of materials that degrade under specific conditions (e.g., changes in pH or moisture), which is particularly useful for biomedical applications such as temporary implants or tissue engineering scaffolds. nsf.gov The degradation products, typically silanols and the parent carboxylic acid, are generally considered to have low toxicity. nsf.gov
Controlled Release Systems: The rate of hydrolysis of the silyl ester bond can be tuned by modifying the steric and electronic environment around the silicon atom. acs.orgnsf.gov This principle can be exploited to design materials for the controlled release of encapsulated substances. For example, a polymer matrix cross-linked with Methylsilylidyne tris(2-ethylhexanoate) could slowly degrade to release drugs, fragrances, or antifouling agents over a predictable period.
Smart Coatings and Adhesives: The reactivity of the silyl ester group can be utilized in formulating responsive coatings. For instance, a coating could be designed to lose its adhesion or change its surface properties upon exposure to a specific environmental trigger that initiates hydrolysis. This could be applied in areas such as temporary adhesives or self-healing materials.
| Application Area | Function of Methylsilylidyne tris(2-ethylhexanoate) | Key Enabling Property | Potential Impact |
|---|---|---|---|
| Biomedical Devices | Cross-linking agent for hydrogels or scaffolds | Hydrolytic degradability | Creation of biocompatible, temporary implants that dissolve after fulfilling their function, eliminating the need for removal surgery. nsf.gov |
| Drug Delivery | Monomer or cross-linker in a polymer matrix | Tunable hydrolysis rate of silyl ester bonds | Fabrication of systems for targeted and sustained release of therapeutics with minimal toxic byproducts. nsf.gov |
| Marine Coatings | Component in self-polishing antifouling paints | Controlled degradation in aqueous environments | Development of environmentally friendlier marine coatings that release biocides at a steady rate. |
| Advanced Adhesives | Cross-linking agent in adhesive formulations | Moisture-sensitive bond cleavage | Design of "smart" adhesives that can be debonded on demand by applying a specific trigger (e.g., water or acid). |
Advanced Mechanistic Insights through In Situ Spectroscopy and Operando Studies
A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and discovering new transformations. The transient nature of intermediates like silyl esters makes them challenging to study using conventional analytical techniques. thieme-connect.com Future research will increasingly rely on advanced spectroscopic methods that can monitor reactions in real-time (in situ) and under actual operating conditions (operando).
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. In situ NMR experiments, where spectra are recorded directly from a reacting mixture, allow for the direct observation of reactants, products, and transient intermediates. researchgate.netchemrxiv.org This technique can provide invaluable kinetic data and confirm the role of silyl ester intermediates in complex catalytic cycles, helping to refine reaction conditions for improved yield and selectivity. researchgate.netrsc.org
Operando Spectroscopy: Operando studies take the in situ concept a step further by analyzing a material or catalytic system while it is functioning under realistic process conditions. nih.govresearchgate.net Techniques like operando Raman or infrared spectroscopy could be used to study the synthesis or degradation of polymers derived from Methylsilylidyne tris(2-ethylhexanoate), providing insights into structural changes as they happen. acs.org Operando X-ray absorption spectroscopy can reveal changes in the chemical state and coordination environment of catalysts or materials during a reaction. scispace.com
Single-Molecule Force Spectroscopy: This advanced technique, often based on Atomic Force Microscopy (AFM), allows for the mechanical manipulation of individual molecules. wiley.com It has been successfully used to investigate the rupture kinetics and bond strength of single silyl ester linkages. rsc.orgacs.orgnih.gov By applying a controlled force to a single polymer chain containing silyl ester bonds, researchers can directly measure the force required to break the bond and study how factors like pH and temperature affect its stability. rsc.orgnih.govnih.gov This provides fundamental data that is essential for designing mechanically robust yet degradable materials.
Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry and materials science have become indispensable tools for accelerating the discovery and design of new molecules and materials. european-mrs.com By simulating properties and reactions at the molecular level, researchers can screen potential candidates and refine experimental designs, saving significant time and resources.
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net It can be used to predict a wide range of properties, including reaction energies, activation barriers for synthesis and degradation, and spectroscopic signatures. nih.gov For Methylsilylidyne tris(2-ethylhexanoate), DFT calculations could be used to model its hydrolysis pathways, predict the stability of resulting polymers, and understand its interaction with catalysts or surfaces. acs.orgacs.org
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This approach can predict macroscopic material properties, such as glass transition temperatures, mechanical strength, and diffusion of small molecules within a polymer matrix. For materials derived from Methylsilylidyne tris(2-ethylhexanoate), MD simulations could be used to model the degradation process in a simulated aqueous environment or to predict the release profile of an encapsulated drug from a polymer network.
Machine Learning (ML) and AI-Driven Design: As large datasets of material properties become available, machine learning models are being trained to predict the characteristics of new, untested materials based solely on their chemical structure. researchgate.netmdpi.comnih.gov In the future, these predictive models could be used to rapidly screen vast libraries of virtual polymers incorporating Methylsilylidyne tris(2-ethylhexanoate) and other monomers to identify candidates with a desired set of properties, such as a specific degradation rate, thermal stability, or mechanical flexibility. umich.edu
| Methodology | Specific Application for Methylsilylidyne tris(2-ethylhexanoate) | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Modeling the reaction pathway for hydrolysis of the Si-O bond. | Activation energy for degradation, influence of pH, and identification of transition states. acs.orgnih.gov |
| Molecular Dynamics (MD) | Simulating a cross-linked polymer network in an aqueous environment. | Prediction of water uptake, swelling behavior, and diffusion of degradation products. |
| Quantitative Structure-Property Relationship (QSPR) | Correlating structural features of related silyl esters with their observed hydrolysis rates. | A predictive model for estimating the degradation rate of new polymer formulations. researchgate.net |
| Machine Learning (ML) / AI | Screening virtual libraries of co-polymers containing the compound. | Identification of novel material compositions with optimized properties for specific applications (e.g., targeted drug release profile). mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for methylsilylidyne tris(2-ethylhexanoate), and how do reaction conditions influence yield and purity?
- Methodology :
- Solvent-free mechanochemical synthesis : Analogous to chromium tris(2-ethylhexanoate) synthesis ( ), combine methylsilylidyne chloride with sodium 2-ethylhexanoate under high-energy ball milling. Post-activation heating (80–120°C) removes volatile by-products.
- Solution-phase synthesis : React methylsilylidyne hydroxide with 2-ethylhexanoic acid in hexane under reflux (60–80°C) for 6–12 hours. Monitor pH to ensure complete ligand exchange .
- Key variables : Temperature, molar ratios, and activation time. Use FTIR or NMR to confirm ligand coordination and purity.
Q. How can researchers characterize the structural and thermal properties of methylsilylidyne tris(2-ethylhexanoate)?
- Methodology :
- Structural analysis : Use FTIR to identify Si–O and carboxylate stretching frequencies (e.g., ~1600 cm⁻¹ for asymmetric COO⁻). X-ray crystallography or EXAFS can resolve coordination geometry.
- Thermal stability : Conduct TGA under N₂ atmosphere (25–600°C, 10°C/min). Decomposition steps correlate with ligand loss and SiOx formation .
- Data interpretation : Compare DSC curves with lanthanum tris(2-ethylhexanoate) (melting point: 100–200°C) to infer thermal behavior .
Q. What catalytic applications are plausible for methylsilylidyne tris(2-ethylhexanoate) in polymerization or oxidation reactions?
- Methodology :
- Polymerization : Test in ring-opening polymerization (e.g., ε-caprolactone) at 100–150°C. Monitor molecular weight via GPC and compare with tin-based catalysts (e.g., butyltin tris(2-ethylhexanoate)) .
- Oxidation : Evaluate in alkene epoxidation using tert-butyl hydroperoxide. Track conversion via GC-MS and assess selectivity for epoxide vs. by-products .
Q. What safety protocols are critical for handling methylsilylidyne tris(2-ethylhexanoate?
- Methodology :
- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Use local exhaust ventilation to limit vapor exposure.
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinsing to prevent hydrolysis .
- Storage : Keep in sealed glass containers at <25°C, away from oxidizers (e.g., HNO₃) .
Advanced Research Questions
Q. How does methylsilylidyne tris(2-ethylhexanoate) facilitate ligand substitution or redox reactions in catalytic cycles?
- Methodology :
- Mechanistic studies : Use in situ Raman spectroscopy to track ligand exchange during ethylene oligomerization. Compare with chromium tris(2-ethylhexanoate)’s Sn–OX bond cleavage ( ).
- Redox profiling : Perform cyclic voltammetry in THF to identify Si(III)/Si(IV) redox couples. Correlate with catalytic turnover in oxidation reactions .
Q. What by-products form during esterification catalyzed by methylsilylidyne tris(2-ethylhexanoate), and how can they be mitigated?
- Methodology :
- By-product identification : Analyze reaction mixtures via GC-MS after acid-catalyzed cyclization (e.g., 1,4-dioxane from diethylene glycol). Reference butyltin tris(2-ethylhexanoate)’s H⁺-mediated pathways ( ).
- Mitigation : Optimize reaction pH (<4) and use scavengers (e.g., molecular sieves) to absorb acidic by-products .
Q. Can computational modeling predict the reactivity of methylsilylidyne tris(2-ethylhexanoate) in thin-film deposition processes?
- Methodology :
- DFT calculations : Model Si–O bond dissociation energies and compare with lanthanum tris(2-ethylhexanoate)’s CVD precursor behavior .
- Experimental validation : Deposit SiOx films via CVD (300–500°C, 10⁻³ Torr). Characterize film morphology via SEM/EDX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
